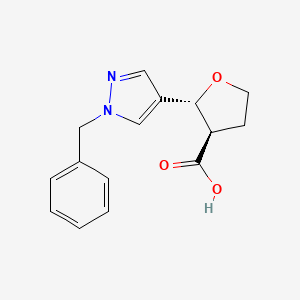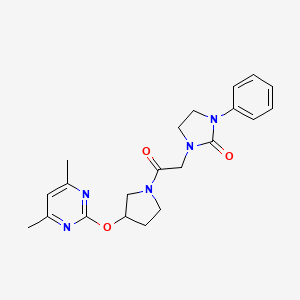![molecular formula C10H15ClN2OS B2411313 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine CAS No. 478248-82-7](/img/structure/B2411313.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine is a heterocyclic compound that features a thiazole ring and a morpholine ring The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-1,3-thiazole with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the thiazole ring or the morpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the thiazole or morpholine rings.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative used in the synthesis of various pharmaceuticals.
2,4-Disubstituted thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine is unique due to the presence of both a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c1-7-4-13(5-8(2)14-7)6-9-3-12-10(11)15-9/h3,7-8H,4-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTWVZXRZKZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324638 |
Source


|
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-82-7 |
Source


|
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)






![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2411248.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)


